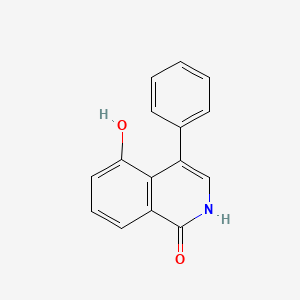![molecular formula C14H10O4 B11870106 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B11870106.png)
2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol This compound features a benzo[d][1,3]dioxole core structure, which is a common motif in various natural products and synthetic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylphenol with phthalic anhydride in the presence of a Lewis acid catalyst can yield the desired product . Another approach involves the use of palladium-catalyzed arylation reactions to construct the benzo[d][1,3]dioxole core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a PCSK9 inhibitor, it binds to the EGF(A) domain of the low-density lipoprotein receptor (LDLR) on liver cells, preventing the degradation of LDLR and promoting the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream . This mechanism is crucial for its potential therapeutic effects in managing hyperlipidemia and reducing cardiovascular risk .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxole: A core structure found in many natural products and synthetic compounds with various biological activities.
2-Phenylbenzo[d][1,3]dioxole: Similar to 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid but lacks the carboxylic acid group, affecting its reactivity and applications.
Benzoic Acid Derivatives: Compounds with a benzoic acid core structure that exhibit different chemical and biological properties depending on the substituents attached.
Uniqueness
Its ability to inhibit PCSK9 and its role in regulating LDL-C levels highlight its therapeutic potential .
Eigenschaften
Molekularformel |
C14H10O4 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-phenyl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-7-4-8-11-12(10)18-14(17-11)9-5-2-1-3-6-9/h1-8,14H,(H,15,16) |
InChI-Schlüssel |
VJRJSWUGHKVNSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2OC3=CC=CC(=C3O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11870036.png)
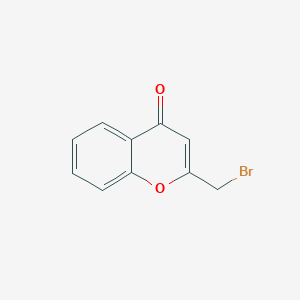
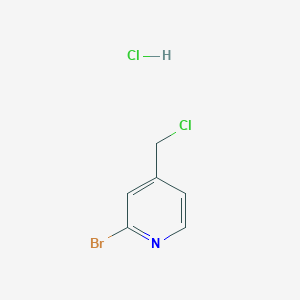
![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)
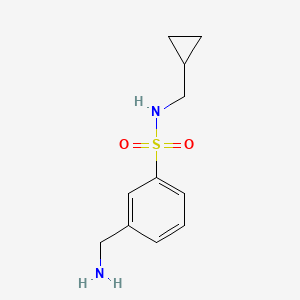

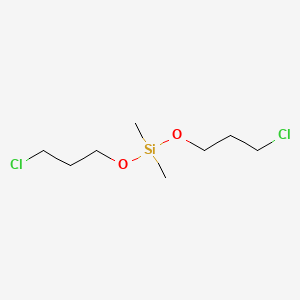

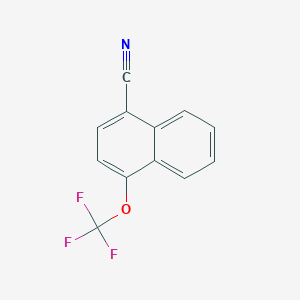


![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870092.png)

